1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide
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Overview
Description
1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide is an organic compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide typically involves multiple steps. One common method starts with the reaction of 4-(aminomethyl)benzenesulfonamide with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, at room temperature, and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: N-alkylated sulfonamides.
Scientific Research Applications
1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of enzyme-substrate interactions, leading to a decrease in the production of specific metabolites .
Comparison with Similar Compounds
Similar Compounds
1-[4-(aminomethyl)phenyl]-N-(propan-2-yl)methanesulfonamide: Similar structure but with an isopropyl group instead of a phenyl group.
4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and dimethylamino group, differing in functional groups and overall structure.
Uniqueness
1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide is unique due to its specific combination of aromatic and sulfonamide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c15-10-12-6-8-13(9-7-12)11-19(17,18)16-14-4-2-1-3-5-14/h1-9,16H,10-11,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXXUIRTQFUJBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)CC2=CC=C(C=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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